N-(4-Amino-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide
Overview
Description
N-(4-Amino-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide (AMDP) is an organic compound that has been studied for its potential applications in the field of scientific research. This compound has a variety of uses, ranging from being used as a synthetic intermediate in organic synthesis to being used as a biochemical and physiological agent. AMDP has been studied for its potential applications in drug development, chemical synthesis, and biotechnology.
Scientific Research Applications
Potential Pesticide Applications
N-derivatives of phenoxyacetamide compounds, which include structures similar to N-(4-Amino-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide, have been characterized by X-ray powder diffraction and identified as potential pesticides (Olszewska, Tarasiuk, & Pikus, 2011).
Anticonvulsant Activity
Trans- and cis-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides and their amine analogs, related to the compound , have been synthesized and investigated for anticonvulsant activity. Some of these compounds have shown effectiveness in controlling seizures (Pękala, Waszkielewicz, Szneler, Walczak, & Marona, 2011).
Dye Intermediate Market
Research on compounds structurally related to this compound revealed misidentifications in the dye intermediate market, leading to the discovery of new molecules (Drabina et al., 2009).
Anticancer Drug Synthesis
A study focused on the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, which is structurally similar to the compound , for potential use as an anticancer drug. Molecular docking analysis targeted the VEGFr receptor (Sharma et al., 2018).
Microwave Irradiation Synthesis
N-(4-Methylphenyl) acetamide, related to the compound , was used in a process involving acylation and cyclization under microwave irradiation to create 2,6-dimethyl-3-aryl-4(1H)-quinolones (Liu Chang-chu, 2014).
Radiosynthesis for Herbicides and Safeners
A study on the radiosynthesis of chloroacetanilide herbicides and dichloroacetamide safeners, including compounds structurally related to this compound, was conducted to understand their metabolism and mode of action (Latli & Casida, 1995).
Crystallography and Molecular Conformation
The molecular conformation and crystallography of N-(2,6-Dimethylphenyl)-2,2,2-trimethylacetamide, a related compound, were studied, revealing insights into the structure of these types of acetanilides (Gowda, Svoboda, & Fuess, 2007).
Treatment for Overactive Detrusor
N-(4-amino-2-butynyl)acetamides were synthesized and examined for inhibitory activity on detrusor contraction. This research might offer insights into compounds structurally similar to the compound (Take et al., 1992).
properties
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11-4-7-16(13(3)8-11)21-10-17(20)19-15-6-5-14(18)9-12(15)2/h4-9H,10,18H2,1-3H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXUBJAAHGJLGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)N)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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